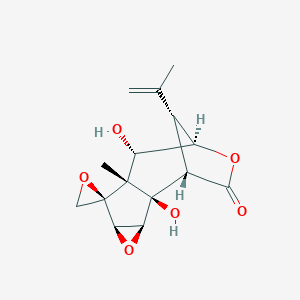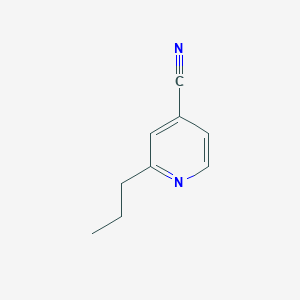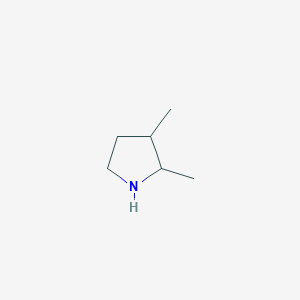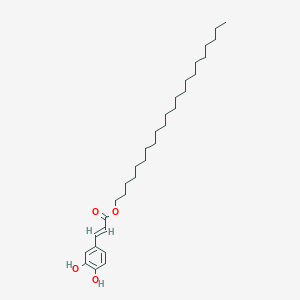
ドコシルカフェアート
説明
Docosyl caffeate is a chemical compound formed by the esterification of caffeic acid and docosanol. It is a white to pale yellow solid with a distinctive coffee-like aroma. The compound is known for its anti-inflammatory, antibacterial, and antioxidant properties, making it valuable in pharmaceutical applications .
科学的研究の応用
Docosyl caffeate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of phenolic esters.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Due to its anti-inflammatory and antibacterial properties, docosyl caffeate is investigated for potential therapeutic applications in treating inflammatory diseases and infections.
作用機序
Target of Action
Docosyl caffeate is a caffeic acid ester that has been found to exhibit significant anti-inflammatory activity and moderate antioxidant activity . The primary targets of docosyl caffeate are likely to be the enzymes and biochemical pathways involved in inflammation and oxidation processes.
Mode of Action
It is known that docosyl caffeate exhibits potent elastase inhibitory activity . Elastase is an enzyme that breaks down elastin, a protein that gives tissues their elasticity. By inhibiting elastase, docosyl caffeate may help to reduce inflammation and protect tissues from damage.
生化学分析
Biochemical Properties
Docosyl caffeate has been found to show moderate antioxidant activity in DPPH and ABTS scavenging assays . It also exhibits significant anti-inflammatory activity
Cellular Effects
The effects of Docosyl caffeate on various types of cells and cellular processes are not yet fully known. Its antioxidant and anti-inflammatory properties suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exhibit potent elastase inhibitory activity, with an IC50 value of 1.4 micrograms per milliliter . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: Docosyl caffeate is typically synthesized through the esterification reaction between caffeic acid and docosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of docosyl caffeate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Types of Reactions:
Oxidation: Docosyl caffeate can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various ester derivatives depending on the nucleophile used.
類似化合物との比較
Octadecyl caffeate: Another ester of caffeic acid with similar antioxidant properties.
Heptatriacontanyl caffeate: A longer-chain ester with comparable biological activities.
Uniqueness: Docosyl caffeate stands out due to its balanced hydrophobic and hydrophilic properties, making it more versatile in various applications. Its moderate chain length allows for better solubility and bioavailability compared to longer-chain esters .
特性
IUPAC Name |
docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHMEMJBCLEBP-WJTDDFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


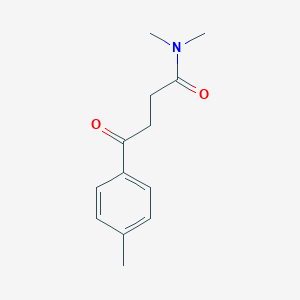
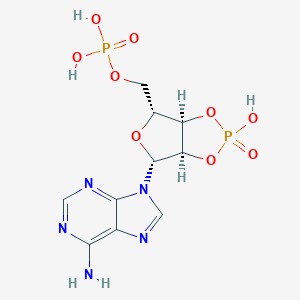
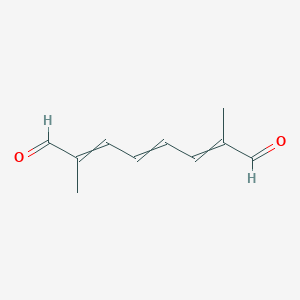
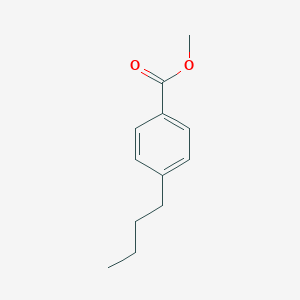
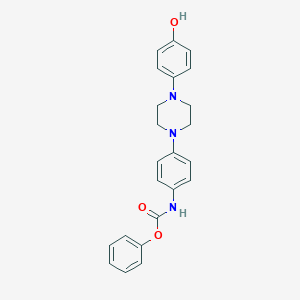
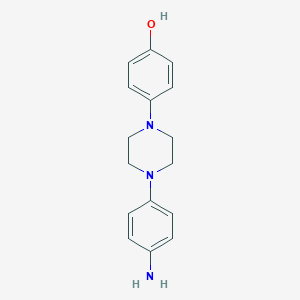


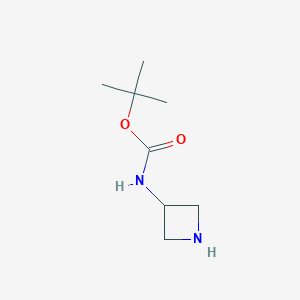
![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
